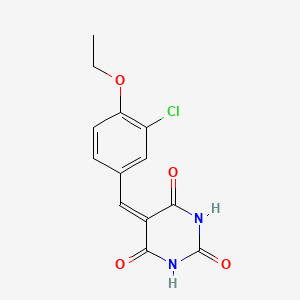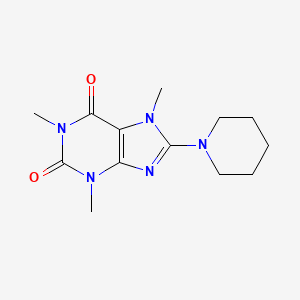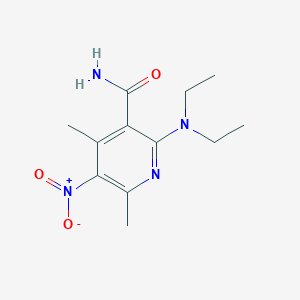![molecular formula C14H28N2O B4962663 (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. It was first synthesized in 1999 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, its potential as a research chemical has also been explored, especially in the field of neuroscience.
Mecanismo De Acción
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. This leads to a dissociative state where the user feels detached from their surroundings and experiences altered perceptions of reality. (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine also affects the release and reuptake of dopamine and serotonin, which can contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine can cause a range of physiological and biochemical effects, including increased heart rate and blood pressure, pupil dilation, and altered body temperature. It can also cause a range of psychological effects, including euphoria, dissociation, and hallucinations. Long-term use of (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has been associated with cognitive impairment, memory loss, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has several advantages as a research chemical, including its ability to selectively target the NMDA receptor and its potential as a tool for studying the mechanisms of dissociation and hallucination. However, its recreational use and potential for abuse limit its availability and usefulness in scientific research.
Direcciones Futuras
There are several potential future directions for research involving (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, including its use as a tool for studying the neurobiology of dissociation and its potential as a therapeutic agent for psychiatric disorders. However, further research is needed to fully understand the effects and potential applications of (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine.
Métodos De Síntesis
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine can be synthesized through a multi-step process involving the reaction of cyclohexanone with nitroethane, reduction of the nitro group, and subsequent reaction with morpholine and methylamine. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to other dissociative drugs like ketamine and phencyclidine (PCP). (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has also been shown to affect other neurotransmitter systems, including dopamine and serotonin.
Propiedades
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13-4-2-5-14(12-13)15-6-3-7-16-8-10-17-11-9-16/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZRGHLGFPUBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)